

Measuring Bis(2-ethylhexyl) dodecanedioate (DEHD) Leaching from Plastics

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Compound of Interest		
Compound Name:	Bis(2-ethylhexyl) dodecanedioate	
Cat. No.:	B095933	Get Quote

Introduction

Bis(2-ethylhexyl) dodecanedioate (DEHD), also known as DEHD, is a non-phthalate plasticizer used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC). It is often utilized in applications where there is direct or indirect contact with food, pharmaceuticals, or biological fluids, such as in food packaging, medical devices, and tubing. While DEHD is considered a safer alternative to some traditional phthalate plasticizers, it is not chemically bound to the polymer matrix and can leach out over time.[1][2] This migration process is influenced by several factors, including temperature, contact time, and the chemical nature of the contacting medium (e.g., fatty foods or aggressive solvents).[3][4]

Monitoring the leaching of DEHD is critical for ensuring product safety, regulatory compliance, and understanding potential human exposure. This application note provides a comprehensive protocol for quantifying the migration of DEHD from plastic materials into various food simulants using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.[5][6] Due to the structural similarity and for the purpose of illustrating quantitative data, this note will refer to studies conducted on Bis(2-ethylhexyl) adipate (DEHA), a closely related and well-studied adipate plasticizer.

Experimental Workflow

The overall process for measuring DEHD leaching involves exposing the plastic material to a simulant under controlled conditions, followed by extraction of the leached plasticizer and quantification using GC-MS.



Caption: Experimental workflow for DEHD migration analysis.

Experimental ProtocolsProtocol 1: Migration Testing

This protocol describes the migration experiment based on standardized methods for food contact materials.

- 1. Materials and Reagents:
- · Plastic sample containing DEHD
- Food Simulants (as per regulatory standards, e.g., Commission Regulation (EU) No 10/2011):
 - Simulant A: 10% ethanol (v/v) in distilled water (for aqueous foods)
 - Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods)
 - Simulant D2: Vegetable oil (e.g., olive oil) (for fatty foods)
- Glass migration cells or containers with inert lids
- Calibrated oven or incubator
- Stainless steel cutting tools
- Lint-free wipes
- 2. Procedure:
- Cut the plastic material into test specimens of a known surface area (e.g., 1 dm²). Handle samples with clean forceps to avoid contamination.
- Gently clean the surface of the specimens with distilled water and a lint-free wipe to remove any surface contaminants, then allow them to air dry.
- Place a test specimen into a glass migration cell.



- Add the selected food simulant at a specified surface-area-to-volume ratio, typically 6 dm² of sample per 1 kg (or 1 L) of simulant.[7] Ensure the sample is fully immersed.
- Seal the migration cell to prevent evaporation.
- Incubate the cells under controlled conditions. Standard testing often involves exposure for 10 days at 40°C to simulate long-term storage at room temperature.[7] For applications involving higher temperatures, adjust conditions accordingly.
- Prepare a blank sample containing only the food simulant and incubate it under the same conditions to check for background contamination.
- After the incubation period, remove the cells from the incubator and allow them to cool to room temperature. The simulant is now ready for extraction.

Protocol 2: DEHD Extraction from Simulants

- 1. Materials and Reagents:
- Incubated food simulant
- n-Hexane (HPLC or GC grade)
- Anhydrous sodium sulfate
- Separatory funnel (for aqueous simulants)
- Volumetric flasks
- Nitrogen evaporation system
- 2. Procedure for Aqueous Simulants (A and B):
- Transfer a known volume (e.g., 100 mL) of the incubated simulant into a separatory funnel.
- Add an internal standard if required for quantification.
- Add 50 mL of n-hexane to the separatory funnel, stopper it, and shake vigorously for 2 minutes, periodically venting the pressure.



- Allow the layers to separate completely.
- Drain the lower aqueous layer. Collect the upper n-hexane layer by passing it through a funnel containing anhydrous sodium sulfate to remove residual water.
- Repeat the extraction of the aqueous phase with a fresh 50 mL portion of n-hexane to ensure complete recovery.
- Combine the n-hexane extracts.
- Concentrate the combined extract to a final volume of 1-2 mL using a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial for analysis.
- 3. Procedure for Fatty Simulant (D2 Vegetable Oil):
- Take a precise aliquot of the incubated oil simulant.
- Dilute the oil with n-hexane to a suitable concentration that falls within the calibration range of the GC-MS instrument. A high dilution factor (e.g., 1:100) is often necessary.
- · Vortex the mixture thoroughly.
- Transfer the diluted sample directly into a GC vial for analysis.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

- 1. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5MS (or similar) 30 m x 0.25 mm, 0.25 μm film thickness
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)



• Injector: Splitless mode, 250°C

Oven Program:

Initial temperature: 60°C, hold for 1 minute

Ramp 1: 20°C/min to 220°C, hold for 1 minute

Ramp 2: 5°C/min to 280°C, hold for 4 minutes[5]

MS Source Temperature: 230°C

MS Quadrupole Temperature: 150°C

 Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for DEHD/DEHA.

2. Calibration:

- Prepare a stock solution of a certified DEHD (or DEHA) standard in n-hexane.
- Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/kg).
- Analyze each standard by GC-MS under the same conditions as the samples.
- Construct a calibration curve by plotting the peak area against the concentration of the analyte.
- 3. Sample Analysis:
- Inject 1 μL of the prepared sample extract into the GC-MS system.
- Identify the DEHD/DEHA peak based on its retention time and characteristic ions compared to the standard.
- Integrate the peak area of the identified analyte.



- 4. Calculation: Calculate the concentration of DEHD in the sample extract using the linear regression equation from the calibration curve. Convert this value to the amount of DEHD migrated per unit area of plastic (mg/dm²) or per kg of simulant (mg/kg) using the following formulas:
- Migration (mg/kg) = (C x V) / M
 - C = Concentration in the final extract (mg/L)
 - V = Final volume of the extract (L)
 - M = Mass of the simulant (kg)
- Migration (mg/dm²) = (C x V) / A
 - A = Surface area of the plastic sample (dm²)

Data Presentation

Quantitative data should be organized into tables to facilitate comparison. The following tables present example data for DEHA migration from PVC films, which can be considered representative for DEHD under similar conditions.

Table 1: Migration of DEHA from PVC Cling Film into Foods and Simulants



Contact Medium	Condition	DEHA Concentration (mg/kg)	Reference
Cheese (Wrapped at retail)	Retail storage	31 - 429	[8]
Fresh Meat (Packaged)	Retail storage	49 - 151 (in 12% of samples)	[8]
Olive Oil Simulant	10 days at 40°C	> SML (Specific Migration Limit of 18 mg/kg)	[9]
3% Acetic Acid Simulant	10 days at 40°C	< LOD (Limit of Detection)	[7]
15% Ethanol Simulant	10 days at 40°C	< LOD (Limit of Detection)	[7]

Table 2: Factors Influencing Plasticizer Migration

Factor	Condition	Effect on Migration	Reference
Temperature	Increased temperature	Significantly increases migration rate	[3][4]
Contact Time	Longer duration	Increases total amount of migrated substance	[3][4]
Food Type	High-fat content	Promotes higher migration of lipophilic plasticizers	[3][9]
рН	Acidic medium (pH < 5)	Can accelerate migration by altering polymer structure	[3]



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- To cite this document: BenchChem. [Measuring Bis(2-ethylhexyl) dodecanedioate (DEHD)
 Leaching from Plastics]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b095933#measuring-bis-2-ethylhexyl-dodecanedioate-leaching-from-plastics]

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